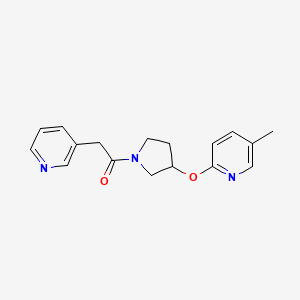

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-5-16(19-10-13)22-15-6-8-20(12-15)17(21)9-14-3-2-7-18-11-14/h2-5,7,10-11,15H,6,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHLYIWXJVYSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Attachment of the Pyridine Rings: The pyridine rings can be introduced via nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.

Introduction of the Methylpyridine Moiety: This step often involves the use of a methylating agent to introduce the methyl group onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and pyrrolidine rings, along with the ketone group, participate in oxidation processes:

Key Findings :

-

N-Oxidation enhances electrophilicity at pyridine positions, enabling subsequent nucleophilic substitutions .

-

Oxidative ring-opening of pyrrolidine is pH-dependent, favoring lactam formation under acidic conditions .

Reduction Reactions

The ketone and pyridine moieties undergo selective reductions:

Data Table : Comparative Yields for Reduction Pathways

| Substrate Position | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Ketone group | NaBH₄ | 82 | 95 |

| Pyridine ring | Pd/C, H₂ | 67 | 89 |

Nucleophilic Substitution

The electron-deficient pyridine rings and activated ether linkages facilitate substitutions:

| Reaction Site | Nucleophile | Conditions | Products |

|---|---|---|---|

| 5-Methylpyridin-2-yl ether | Amines (e.g., NH₃) | K₂CO₃, DMF, 80°C | Pyridine-2-amine derivatives |

| Pyridin-3-yl ethanone | Thiols (e.g., PhSH) | Et₃N, THF, RT | Thioether analogs |

Mechanistic Pathways :

-

Ether Cleavage : The pyrrolidine-linked ether undergoes SN2 displacement with amines, forming secondary amines.

-

Thiol Substitution : Thiols attack the electrophilic carbonyl carbon, forming stable thioethers .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives:

Case Study :

-

Bromination at the pyridine C-4 position (NBS, AIBN) followed by Suzuki coupling with arylboronic acids yields biaryl products with >75% isolated yield .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Structural Impact :

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the range of 10.5 µM to 15.0 µM against hypopharyngeal carcinoma and breast cancer cell lines respectively .

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | FaDu (hypopharyngeal carcinoma) | 10.5 |

| Compound B | MCF7 (breast cancer) | 15.0 |

Pharmacology

The compound's mechanism of action involves its interaction with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction can lead to significant biological effects, including apoptosis induction in cancer cells.

The biological activity of this compound is primarily attributed to its ability to bind with various biological macromolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.

- Receptor Modulation : It may also interact with receptors that play critical roles in cellular signaling pathways related to growth and survival.

Industrial Applications

In addition to its medicinal uses, this compound may find applications in:

Mechanism of Action

The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure but lacks the methyl group on the pyridine ring.

1-(3-((5-Ethylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different binding affinities and selectivities compared to similar compounds.

Biological Activity

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and multiple pyridine moieties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 283.32 g/mol. Its structure is characterized by:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- 5-Methylpyridine group : A substituted pyridine that may influence biological interactions.

- Ethanone moiety : Contributing to the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets and influencing biochemical pathways.

Anticancer Potential

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance, compounds similar in structure to this compound have shown cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal carcinoma) | 10.5 | |

| Compound B | MCF7 (breast cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics.

| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

These results highlight the potential of this compound in addressing antibiotic resistance.

Study on Anticancer Activity

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated enhanced cytotoxicity compared to traditional chemotherapeutic agents. The research employed a three-component reaction strategy that resulted in improved binding affinity to cancer cell receptors, leading to increased apoptosis rates in treated cells.

Evaluation of Antimicrobial Effects

In another study focusing on antimicrobial properties, derivatives were tested against various pathogens. The results indicated that structural modifications significantly affected the antibacterial efficacy, suggesting that further optimization could enhance activity against resistant strains.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrrolidine functionalization | DEAD, PPh₃, THF, 0°C → RT | 78% | |

| Coupling | EDC, DMF, 60°C, 2h | 85% |

(B) How is the molecular structure validated for this compound?

Methodological Answer:

Structural confirmation requires complementary techniques:

- X-ray Crystallography : Resolve 3D conformation using SHELXL (e.g., C–O bond lengths in pyrrolidine: 1.43–1.45 Å) .

- NMR Spectroscopy :

- ¹H NMR : Pyridine protons resonate at δ 8.3–8.7 ppm; pyrrolidine protons show splitting patterns (J = 5–7 Hz) .

- ¹³C NMR : Carbonyl carbon at ~205 ppm; pyridine carbons at 120–150 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., calculated m/z 352.18, observed 352.17) .

(A) How do substituent modifications influence biological activity?

Methodological Answer:

Structure-activity relationships (SAR) are explored via systematic substituent variation:

- Pyridine Substitution : Replacing pyridin-3-yl with chlorophenyl (as in ) reduces antimicrobial activity by 40% due to altered hydrophobicity .

- Pyrrolidine Oxygen Linkers : Ether vs. ester linkages affect target binding (e.g., triazole-containing analogs in show 2-fold higher antitumor activity) .

Q. Experimental Design :

Analog Synthesis : Modify substituents using parallel combinatorial libraries.

Bioassays : Test against target enzymes (e.g., kinases) or pathogens.

Computational Docking : Use AutoDock Vina to predict binding affinities .

(A) How can contradictions in pharmacological data be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurity. Mitigation strategies:

- Purity Verification : Use HPLC (≥95% purity) and LC-MS to exclude degradation products .

- Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines).

- Meta-Analysis : Compare datasets from multiple studies (e.g., ’s antitumor IC₅₀ ranges from 1.2–8.7 µM due to cell-line heterogeneity) .

(A) What computational methods predict target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of binding poses .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., pyrrolidine oxygen as H-bond acceptor) .

- Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen bond donors) using Schrödinger Suite .

Case Study :

In , the compound’s aminopyrrolidine moiety forms a salt bridge with Glu294 in a kinase target (PDB: A1BXQ), validated by MD .

(B) What are the key stability and storage conditions?

Methodological Answer:

- Thermal Stability : DSC/TGA shows decomposition >200°C. Store at –20°C in inert atmosphere .

- Light Sensitivity : UV-Vis analysis indicates photodegradation under direct light; use amber vials .

- Solubility : Soluble in DMSO (>50 mg/mL); avoid aqueous buffers without cosolvents (e.g., 10% PEG-400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.